
2-Naphthylglyoxal hydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthol derivatives can be achieved through different methods. For instance, the electrooxidation of 5-amino 2-naphthol leads to the formation of a functionalized polymer film, which is a polyaniline-type structure containing free -OH groups . Additionally, enzymatic synthesis using horseradish peroxidase has been employed to create fluorescent polymers of 2-naphthol, indicating the versatility of synthesis methods for naphthol derivatives . A [4 + 2] synthetic route to beta-C-naphthyl-2-deoxyglycosides has also been described, showcasing the ability to introduce significant structural diversity at the C-6 position .
Molecular Structure Analysis
The molecular structure of naphthol derivatives can be complex and varies depending on the specific substituents and reactions they undergo. For example, the microhydration of 2-naphthol has been studied, revealing that proton transfer occurs from naphthol to solvent water molecules in its first excited singlet state . The structure of substituted amino-2-naphthylglyoximes has been analyzed, showing that the Ni(II) and Cu(II) complexes of these ligands are square-planar, while the Co(II) complexes are octahedral .
Chemical Reactions Analysis
Naphthol derivatives participate in a variety of chemical reactions. A green synthetic method has been described for the synthesis of naphthalene-1,4-dione derivatives, which involves a one-pot, four-component reaction catalyzed by MgCl2 . Direct ortho-selective amination of 2-naphthol with hydrazines has been achieved without the need for transition metal catalysts, leading to the formation of N-arylaminated naphthol derivatives . The crystal structure of a hydrazone derivative of naphthol has been studied, showing that the molecules are effectively planar in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthol derivatives are influenced by their molecular structure. The electropolymerized films of 5-amino 2-naphthol are conducting and show reversible, well-defined redox systems . The fluorescent polymer of 2-naphthol exhibits characteristic fluorescence due to the naphthol chromophore and an extended quinonoid structure . The study of the ring cleavage product of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, provides insights into the reactivity and stability of naphthol derivatives under different conditions .
Aplicaciones Científicas De Investigación
Microhydration Study
A study conducted by Krishnakumar, Kar, and Maity (2018) explored the molecular interactions of 2-naphthol with water molecules at various states, including the ground and first excited states. This research, employing DFT and TD-DFT methods, provides insights into the behavior of 2-naphthol in hydrated clusters, especially in its first excited singlet state where proton transfer occurs. This study is relevant for understanding the microhydration effects on compounds like 2-naphthylglyoxal hydrate (Krishnakumar, P., Kar, R., & Maity, D. K., 2018).
Photoclick Reactions
Arumugam and Popik (2011) investigated the use of 2-Napthoquinone-3-methides, generated from 3-(hydroxymethyl)-2-naphthol, in hetero-Diels-Alder addition reactions. This photoclick reaction strategy, offering spatial control and rapid kinetics, is significant for applications requiring selective and efficient chemical bonding, potentially applicable to 2-naphthylglyoxal hydrate derivatives (Arumugam, S., & Popik, V., 2011).
Anodic Oxidation Studies
Panizza, Michaud, Cerisola, and Comninellis (2001) explored the anodic oxidation of 2-naphthol at boron-doped diamond electrodes. Their findings about the oxidation reactions and electrode fouling provide a basis for understanding the electrochemical behavior of similar compounds, including 2-naphthylglyoxal hydrate (Panizza, M., Michaud, P., Cerisola, G., & Comninellis, C., 2001).
Antimicrobial Activity of Derivatives
Mohamed, Youssef, Amr, and Kotb (2008) synthesized and studied the antimicrobial activities of various compounds derived from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones. This research is relevant for understanding the biological activities of naphthyl-based compounds and their potential in medical and pharmaceutical applications, which could extend to 2-naphthylglyoxal hydrate derivatives (Mohamed, S. F., Youssef, M., Amr, A., & Kotb, E., 2008).
Fluorescent Chemosensor for Ferric Ion
A study by Ghosh, Dey, and Manna (2010) on an epoxy-based polymer bearing 1-naphthylamine units demonstrated selective fluorescent chemosensing behavior towards Fe3+ ions. This research provides insight into the development of sensitive detection systems for metal ions, a field where derivatives of 2-naphthylglyoxal hydrate could find application (Ghosh, S., Dey, C., & Manna, R., 2010).
Mecanismo De Acción
Target of Action
Similar compounds like glyoxal have been shown to interact with various cellular components, including proteins and dna
Mode of Action
2-Naphthylglyoxal hydrate, being an aldehyde, can undergo nucleophilic addition reactions. In the presence of water, it can rapidly add to the carbonyl group, establishing a reversible equilibrium with a hydrate . This reaction can be catalyzed by both acids and bases
Biochemical Pathways
It’s worth noting that glyoxal, a related compound, has been shown to perturb the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
The compound is predicted to have a boiling point of 377.3±22.0 °C and a density of 1.343±0.06 g/cm3
Result of Action
Related compounds like glyoxal have been shown to cause damage in cellular dna, which could potentially lead to a loss of cell replication . More research is needed to understand the specific effects of 2-Naphthylglyoxal hydrate.
Propiedades
IUPAC Name |
2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXQTPNFMMGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598233 | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylglyoxal hydrate | |
CAS RN |
16208-21-2 | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



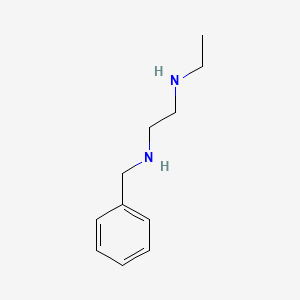
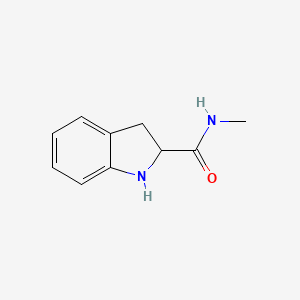
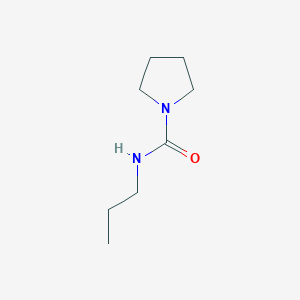

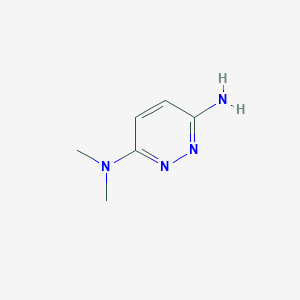



![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)
![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)
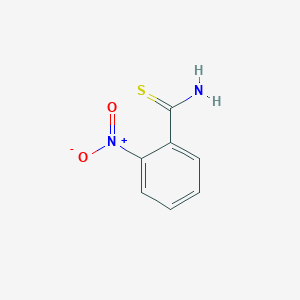

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)